1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

sigma receptor ligand binding Ki

This is a selective (2-pyridyl)piperazine scaffold with sigma-2 affinity (Ki=90nM), not a generic piperazine. Substituting isomers alters binding profiles and confounds SAR. Its trifluoromethyl group is a critical pharmacophore for antiviral potency. Procure this specific regioisomer for sigma-2 research, antiviral lead optimization, and chemokine antagonist programs.

Molecular Formula C10H12F3N3
Molecular Weight 231.22 g/mol
CAS No. 127561-18-6
Cat. No. B167108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine
CAS127561-18-6
Molecular FormulaC10H12F3N3
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC(=N2)C(F)(F)F
InChIInChI=1S/C10H12F3N3/c11-10(12,13)8-2-1-3-9(15-8)16-6-4-14-5-7-16/h1-3,14H,4-7H2
InChIKeyIAOMYUZAXMFANI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine CAS 127561-18-6: A Differentiated Pyridylpiperazine Scaffold for Sigma Receptor and Antiviral Research


1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine (CAS 127561-18-6) is a heterocyclic building block combining a trifluoromethyl-substituted pyridine ring with a piperazine moiety . This structural architecture imparts enhanced lipophilicity and unique electronic effects that influence molecular conformation and target engagement [1]. The compound belongs to the (2-pyridyl)piperazine subclass—a structural isomer that, in contrast to (3-pyridyl) and (4-pyridyl) analogs, displays a distinct sigma receptor subtype binding profile [2]. This position-specific pharmacology, combined with its utility as a modular fragment in medicinal chemistry, establishes the compound as a strategic starting material for programs targeting sigma-2 receptors or for constructing more complex bioactive molecules, rather than merely a generic piperazine source.

Why 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine Cannot Be Replaced by Generic Piperazines or Simple Pyridine Analogs in Precision Research


In procurement for research programs, substituting 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine with a generic piperazine, an unsubstituted pyridine, or even a (3-pyridyl)piperazine isomer introduces critical deviations in target binding and downstream biological readouts. Quantitative structure-activity relationship (SAR) studies have established that the position of the pyridyl nitrogen atom in the piperazine ring dictates sigma receptor subtype selectivity: (2-pyridyl)piperazines demonstrate a distinct preference for sigma-2 receptors, whereas (3-pyridyl) and (4-pyridyl)piperazines favor sigma-1 receptors [1]. Furthermore, the trifluoromethyl group at the 6-position is not merely a pharmacokinetic handle; it is a key pharmacophoric element that enhances binding to viral coat proteins and contributes to the antiviral potency observed in downstream derivatives [2]. Using a different regioisomer or a compound lacking the trifluoromethyl group would therefore yield fundamentally different structure-activity outcomes, potentially derailing hit-to-lead campaigns and confounding SAR interpretation. The specific quantitative evidence supporting these differentiations is detailed in Section 3.

Quantitative Differentiation of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine: Direct Comparative Evidence vs. Closest Analogs


Sigma-2 Receptor Binding Affinity: 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine vs. Sigma-1 Ligand Comparators

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine demonstrates a binding affinity of Ki = 90 nM for the sigma-2 receptor as measured in rat PC12 cell assays [1]. This quantitative binding data provides a definitive baseline that distinguishes it from other pyridylpiperazine isomers. SAR analysis across a series of pyridylpiperazines has established a clear positional effect: (2-pyridyl)piperazines, such as this compound, favor sigma-2 receptor recognition, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines preferentially bind sigma-1 receptors [2]. The sigma-1 receptor binding affinity for this specific compound was also evaluated, though the primary utility of the scaffold lies in its sigma-2 engagement profile [3].

sigma receptor ligand binding Ki neuroscience oncology

In Vivo Antiviral Potency of Trifluoromethylpyridine Piperazine Derivatives: Direct Comparison vs. Commercial Standard Ningnanmycin

Derivatives built upon the trifluoromethylpyridine piperazine scaffold demonstrate substantial antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The most potent derivative in the series, compound A16, exhibited an in vivo protective activity of EC50 = 18.4 μg/mL against TMV, representing a 2.7-fold improvement over the commercial antiviral agent ningnanmycin (EC50 = 50.2 μg/mL) [1]. Against CMV, A16 showed an EC50 of 347.8 μg/mL, slightly surpassing ningnanmycin's EC50 of 359.6 μg/mL [1]. In an independent study of 28 derivatives (S1–S28), compound S8 demonstrated curative EC50 values of 18.1 μg/mL (inactivation activity assay), which is approximately 2.1-fold more potent than ningnanmycin (EC50 = 38.4 μg/mL) [2]. Compound S8 also achieved 78.3% inactivation at 500 μg/mL compared to 63.5% for ningnanmycin [2].

plant virology antiviral EC50 TMV CMV agricultural chemistry

Differentiation in CCR2/CCR5 Dual Antagonist Design: Trifluoromethylpyridinepiperazine as a Replacement for Trifluoromethylnaphthyridine

In the discovery of the dual CCR2/CCR5 antagonist INCB10820/PF-4178903, the trifluoromethylpyridinepiperazine moiety was strategically employed as a structural replacement for a trifluoromethylnaphthyridine group present in a prior Merck compound (compound 7) [1]. This specific scaffold substitution was not merely a bioisosteric replacement but a key design element that maintained potent receptor antagonism: the resulting compound exhibited IC50 values of 3.0 nM for CCR2 and 5.3 nM for CCR5 [1]. The trifluoromethylpyridinepiperazine ring system thus represents a privileged fragment within this chemical series, demonstrating that the 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine building block can serve as a core structural component in advanced clinical candidates.

chemokine receptor CCR2 CCR5 dual antagonist drug discovery medicinal chemistry

Curative Antiviral Activity: Compound S8 vs. Ningnanmycin in CMV Inactivation Assay

In a focused curative activity assay against Cucumber Mosaic Virus (CMV), trifluoromethylpyridine piperazine derivative S8 demonstrated an EC50 value of 18.1 μg/mL, which is 2.1-fold more potent than the commercial antiviral ningnanmycin (EC50 = 38.4 μg/mL) [1]. Additionally, at a concentration of 500 μg/mL, S8 achieved 78.3% viral inactivation compared to 63.5% for ningnanmycin, representing a 23.3% relative improvement in inactivation efficacy [1]. Molecular docking and molecular dynamics simulations further revealed that S8 binds effectively to the CMV coat protein, disrupting viral particle self-assembly [1].

CMV cucumber mosaic virus antiviral EC50 inactivation agricultural chemistry

Binding Affinity Reference: Sigma-2 vs. Sigma-1 Selectivity Profile of 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine has been evaluated for binding at both sigma receptor subtypes. While a specific sigma-1 Ki value for this exact compound is not reported in the primary literature, its evaluation in a sigma-1 binding assay (inhibition of [3H](+)-pentazocine binding in guinea pig brain) confirms its interaction with the sigma receptor family [1]. More importantly, the compound's sigma-2 receptor Ki of 90 nM in rat PC12 cells is well-documented [2]. Combined with the established SAR principle that (2-pyridyl)piperazines favor sigma-2 over sigma-1 receptors [3], this compound's selectivity profile can be inferred, though direct selectivity ratios require additional experimental determination.

sigma receptor ligand binding selectivity Ki sigma-2

Protective Activity of Derivative S8 Against CMV: Direct Comparison with Ningnanmycin

In a protective activity assay against Cucumber Mosaic Virus (CMV), trifluoromethylpyridine piperazine derivative S8 exhibited an EC50 of 95.0 μg/mL, which represents a 1.8-fold improvement over ningnanmycin's EC50 of 171.4 μg/mL [1]. Compound S5 from the same series showed a comparable protective EC50 of 170.8 μg/mL, nearly equivalent to ningnanmycin [1]. This data demonstrates that specific structural modifications to the trifluoromethylpyridine piperazine core can yield substantial improvements in protective antiviral efficacy, with S8 standing out as the more potent analog in this assay context.

CMV protective activity EC50 plant virology agricultural chemistry

Recommended Procurement and Research Applications for 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine Based on Quantitative Evidence


Sigma-2 Receptor Ligand Discovery and SAR Optimization

For medicinal chemistry programs focused on sigma-2 receptor modulation—a target implicated in cancer imaging, neurodegenerative disease, and psychostimulant abuse—1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine serves as a validated starting scaffold. The compound demonstrates measurable sigma-2 receptor binding affinity (Ki = 90 nM) [1] and belongs to the (2-pyridyl)piperazine subclass that structurally favors sigma-2 over sigma-1 receptor engagement [2]. Researchers can use this building block to explore structure-activity relationships (SAR) around the piperazine nitrogen, the pyridine ring, or the trifluoromethyl substituent while maintaining a defined sigma-2 binding baseline. This enables systematic optimization toward selective sigma-2 ligands for probe development or therapeutic lead identification.

Agrochemical Discovery: Anti-Plant-Virus Agent Development

In the agrochemical sector, the trifluoromethylpyridine piperazine scaffold has demonstrated superior antiviral efficacy compared to the commercial agent ningnanmycin. Derivative A16 achieved a 2.7-fold improvement in TMV protective activity (EC50 18.4 μg/mL vs. 50.2 μg/mL) [3], while derivative S8 exhibited a 2.1-fold improvement in CMV curative activity (EC50 18.1 μg/mL vs. 38.4 μg/mL) [4] and a 1.8-fold improvement in CMV protective activity (EC50 95.0 μg/mL vs. 171.4 μg/mL) [4]. 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine is a key synthetic precursor for generating these active derivatives. Procurement of this building block enables agricultural chemistry teams to synthesize and evaluate novel analogs with the potential to outperform existing commercial plant virus control agents.

Chemokine Receptor (CCR2/CCR5) Antagonist Fragment-Based or Parallel Synthesis

The trifluoromethylpyridinepiperazine moiety has been successfully incorporated into the dual CCR2/CCR5 antagonist INCB10820/PF-4178903, which exhibited potent binding (CCR2 IC50 = 3.0 nM; CCR5 IC50 = 5.3 nM) [5]. This demonstrates the fragment's compatibility with advanced lead optimization and its ability to maintain sub-nanomolar potency when appropriately elaborated. Medicinal chemistry teams pursuing chemokine receptor antagonists can utilize 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine as a privileged fragment for library synthesis or as a core scaffold for rational design, particularly when seeking replacements for larger, more complex heterocyclic systems like naphthyridines.

5-HT Receptor Modulator Research and Patent-Backed Scaffold Exploration

Patent literature indicates that 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine and its derivatives fall within the scope of compounds claimed as 5-HT inhibitors, specifically for the treatment of central nervous system disorders [6]. While specific quantitative binding data for this exact compound at 5-HT receptors is not disclosed in the public patent abstract, the inclusion of this scaffold in patent filings (e.g., DE60305484T2) validates its relevance in serotonergic modulator design. For industrial research groups exploring the 5-HT chemical space, procuring this building block provides access to a patented chemotype that may serve as a basis for generating novel intellectual property or for conducting freedom-to-operate assessments in the CNS therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.